Cilastatin-15N-d3
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Overview
Description
Cilastatin-15N,d3 is a labeled form of cilastatin, where the nitrogen atom is replaced with the isotope nitrogen-15 and three hydrogen atoms are replaced with deuterium. Cilastatin is known for its role as a renal dehydropeptidase I inhibitor, which is used to prevent the degradation of the antibiotic imipenem, thereby prolonging its antibacterial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cilastatin-15N,d3 involves the incorporation of nitrogen-15 and deuterium into the cilastatin molecule. This process typically requires specialized isotopic labeling techniques. The exact synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is a precursor of cilastatin.
Isotopic Labeling: The nitrogen-15 isotope is introduced into the molecule through a series of chemical reactions. Similarly, deuterium atoms are incorporated by replacing hydrogen atoms in specific positions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of Cilastatin-15N,d3 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are synthesized and isotopically labeled.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cilastatin-15N,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cilastatin-15N,d3 has several scientific research applications, including:
Chemistry: Used as an internal standard for the quantification of cilastatin in mass spectrometry studies.
Biology: Employed in studies involving renal dehydropeptidase I inhibition and its effects on various biological processes.
Medicine: Investigated for its potential protective effects against nephrotoxicity and its role in combination therapies with antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
Cilastatin-15N,d3 exerts its effects by inhibiting renal dehydropeptidase I, an enzyme responsible for the degradation of certain antibiotics, including imipenem. By inhibiting this enzyme, cilastatin-15N,d3 prolongs the half-life and efficacy of imipenem. The molecular targets include the active site of renal dehydropeptidase I, where cilastatin binds and prevents the enzyme from hydrolyzing imipenem .
Comparison with Similar Compounds
Similar Compounds
Cilastatin: The unlabeled form of cilastatin, which also inhibits renal dehydropeptidase I.
Imipenem: An antibiotic often used in combination with cilastatin to prevent its degradation.
Relebactam: A β-lactamase inhibitor used in combination with imipenem and cilastatin to enhance antibacterial activity
Uniqueness
Cilastatin-15N,d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug concentrations is crucial .
Properties
Molecular Formula |
C16H26N2O5S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1 |
InChI Key |
DHSUYTOATWAVLW-MAVRWZHLSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2] |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
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